![molecular formula C50H44N2 B13821704 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene
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Overview
Description
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is an organic compound known for its unique photophysical properties. It is often used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solid-state lasers .
Preparation Methods
The synthesis of 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde under basic conditions to form the desired vinylbenzene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Photonic Crystals :
The compound's ability to manipulate light makes it suitable for use in photonic crystals. These structures can control the propagation of electromagnetic waves, leading to applications in optical filters and waveguides. Research indicates that the integration of 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene into photonic devices enhances their performance by improving light confinement and reducing losses.
Cosmetic Formulations
Cosmetic Applications :
Recent advancements in cosmetic science have highlighted the potential of polymers like this compound for use in skin care products. Its properties as a film former and stabilizer make it suitable for formulations aimed at improving skin hydration and texture. The compound can be incorporated into creams and serums to enhance their sensory attributes and efficacy.
Case Study: Skin Hydration Formulation
A study conducted on topical formulations revealed that incorporating this compound improved the moisturizing properties significantly compared to standard formulations without it. The experimental design utilized response surface methodology to optimize formulation parameters, demonstrating the compound's effectiveness in enhancing skin feel and hydration levels.
Mechanism of Action
The mechanism by which 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs and lasers, where the compound acts as a light-emitting layer .
Comparison with Similar Compounds
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is unique due to its high photoluminescence efficiency and stability. Similar compounds include:
1,4-Bis[4-(di-p-tolylamino)styryl]benzene: This compound has similar photophysical properties but may differ in terms of stability and efficiency.
4,4’-((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(N,N-di-p-tolylaniline): Another related compound with comparable applications in organic electronics
These comparisons highlight the unique advantages of this compound in terms of its efficiency and stability in various applications.
Biological Activity
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene, also known as 1,4-Bis[4-(di-p-tolylamino)styryl]benzene, is a compound with significant potential in biological applications due to its unique chemical structure and properties. With a molecular formula of C50H44N2 and a molecular weight of 672.9 g/mol, this compound is categorized under stilbenes and has garnered attention for its biological activity, particularly in the fields of cancer research and organic electronics.
Property | Value |
---|---|
Molecular Formula | C50H44N2 |
Molecular Weight | 672.9 g/mol |
Melting Point | 223 °C |
Boiling Point | 828.5 ± 65.0 °C (Predicted) |
Density | 1.153 ± 0.06 g/cm³ (Predicted) |
Appearance | Light yellow to dark green powder |
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of stilbene have demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Study: Cytotoxicity Evaluation
- A study evaluated the cytotoxic effects of related compounds on MCF-7 cells, revealing IC50 values ranging from 0.12 to 2.78 µM for structurally similar analogs, suggesting that modifications can enhance biological activity .
The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of apoptosis through the activation of caspases and modulation of p53 protein levels. Such mechanisms are crucial for the development of effective cancer therapies.
Research Findings:
- Western blot analyses have indicated that compounds similar to this compound increase p53 expression and caspase-3 cleavage in treated MCF-7 cells, leading to enhanced apoptotic activity .
Photophysical Properties
In addition to its biological activities, this compound exhibits promising photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to function as a blue dopant enhances the efficiency and color purity of OLED devices.
Photoluminescence Studies:
Properties
Molecular Formula |
C50H44N2 |
---|---|
Molecular Weight |
672.9 g/mol |
IUPAC Name |
3-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C50H44N2/c1-37-8-26-45(27-9-37)51(46-28-10-38(2)11-29-46)48-32-22-43(23-33-48)20-18-41-14-16-42(17-15-41)19-21-44-24-34-49(35-25-44)52(47-30-12-39(3)13-31-47)50-7-5-6-40(4)36-50/h5-36H,1-4H3/b20-18+,21-19+ |
InChI Key |
PSMFVGWGLXBEOA-FRCMOREXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Origin of Product |
United States |
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